molecular formula C24H20N4S2 B11476957 3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole

3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11476957
M. Wt: 428.6 g/mol
InChI Key: WAWRWUWDGGTZPQ-UHFFFAOYSA-N
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Description

3-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that features a combination of thiazole, naphthalene, and triazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with naphthalene and phenyl groups under specific conditions. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

3-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H20N4S2

Molecular Weight

428.6 g/mol

IUPAC Name

2-methyl-4-[[5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole

InChI

InChI=1S/C24H20N4S2/c1-17-25-20(15-29-17)16-30-24-27-26-23(28(24)21-11-3-2-4-12-21)14-19-10-7-9-18-8-5-6-13-22(18)19/h2-13,15H,14,16H2,1H3

InChI Key

WAWRWUWDGGTZPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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